Cimetidine sulfoxide is a metabolite of cimetidine, a histamine H2-receptor antagonist. [, , , , , , , , , , , , , , , , , , , ] It is formed primarily through the metabolic process of sulfoxidation, predominantly by the cytochrome P450 enzymes in the liver. [, ] While not clinically used as a drug itself, cimetidine sulfoxide is a valuable tool in research for understanding drug metabolism, transport mechanisms, and potential drug interactions.
Cimetidine was first synthesized in the 1970s and has since been produced through various synthetic routes. Cimetidine sulfoxide arises from the oxidation of cimetidine, which can occur during its metabolic processing in the liver or through specific synthetic methods.
Cimetidine and its derivatives, including cimetidine sulfoxide, are classified under the category of pharmaceuticals, specifically as antihistamines. They are also categorized as thioether compounds due to the presence of sulfur in their molecular structure.
The synthesis of cimetidine sulfoxide can be achieved through several methods, primarily involving oxidation reactions. Common oxidizing agents used include hydrogen peroxide, m-chloroperbenzoic acid, or other mild oxidants that facilitate the conversion of the thioether group in cimetidine to a sulfoxide.
Cimetidine sulfoxide retains the core structure of cimetidine with an additional oxygen atom bonded to the sulfur atom, resulting in a sulfoxide functional group. The molecular formula for cimetidine is C10H16N6S, while cimetidine sulfoxide has a modified structure reflecting its oxidation state.
Cimetidine sulfoxide can participate in various chemical reactions typical of sulfoxides, including nucleophilic substitutions and further oxidation to sulfone derivatives.
The mechanism by which cimetidine and its derivatives exert their pharmacological effects primarily involves competitive inhibition of histamine at H2 receptors located on gastric parietal cells. This inhibition reduces gastric acid secretion.
Cimetidine sulfoxide serves as an important metabolite in pharmacokinetic studies aimed at understanding the metabolism of cimetidine in humans and animals. It may also be investigated for potential therapeutic effects distinct from those of its parent compound, providing insights into drug interactions and efficacy.
Cimetidine undergoes S-oxidation primarily via hepatic enzymatic pathways to form its major metabolite, cimetidine sulfoxide. This biotransformation is catalyzed by two key enzyme systems: flavin-containing monooxygenases (FMO) and cytochrome P450 (CYP) monooxygenases. In human hepatic microsomes, FMO form II demonstrates strong enantioselectivity, producing (-)-cimetidine sulfoxide as the predominant enantiomer (ratio: +25.5% : -74.5%) [3]. This stereochemical preference aligns with in vivo observations in human volunteers, where urinary excretion favors the (-)-enantiomer [3].
Inhibition studies using chemical probes reveal distinct roles for these enzymes:
Notably, cimetidine itself inhibits multiple cytochrome P450 isoforms (particularly cytochrome P450 2C11 in rats) through metabolite-intermediate complex formation, creating a potential feedback loop that may influence its own metabolism [9]. The relative contribution of flavin-containing monooxygenases versus cytochrome P450 varies across tissues, with intestinal microsomes exhibiting different activity profiles compared to hepatic systems [4].
Table 1: Enzymatic Systems in Cimetidine Sulfoxidation
| Enzyme System | Tissue Location | Primary Metabolite Enantiomer | Key Inhibitors |
|---|---|---|---|
| Flavin-containing monooxygenase (Form II) | Human Liver | (-)-cimetidine sulfoxide | Methionine, Imipramine |
| Cytochrome P450 (Multiple isoforms) | Liver/Intestine | Racemic mixture | 1-Aminobenzotriazole, SKF-525A |
| Flavin-containing monooxygenase (Form I) | Pig Liver | (+)-cimetidine sulfoxide | DIDS (Anion transport blocker) |
Significant interspecies differences exist in cimetidine sulfoxidation efficiency and enantioselectivity. Porcine hepatic systems demonstrate preferential formation of (+)-cimetidine sulfoxide (56.7% : 43.3% +:- ratio) mediated by flavin-containing monooxygenase form I, contrasting starkly with human enantioselectivity [3]. Rat intestinal microsomes exhibit minimal sulfoxidation capacity, with cimetidine sulfoxide production rates statistically indistinguishable between jejunal and ileal segments and negligible NADPH-dependent activity observed [1] [4].
In vivo models further highlight metabolic disparities:
These interspecies variations necessitate careful extrapolation of metabolic data from animal models to human clinical contexts, particularly regarding intestinal first-pass metabolism contributions [4].
Table 2: Species Variability in Cimetidine Sulfoxidation
| Species/Model | Sulfoxidation Characteristics | Enantiomeric Ratio (+:-) | Key Metabolic Site |
|---|---|---|---|
| Human in vivo | High sulfoxide recovery (12.8% of dose) | 25.5 : 74.5 | Liver (FMO Form II) |
| Pig liver microsomes | NADPH-dependent oxidation; FMO-mediated | 56.7 : 43.3 | Hepatic microsomes |
| Rat intestinal microsomes | Minimal NADPH-dependent activity; low metabolite production | Not detectable | Intestinal transport dominates |
| Rabbit jejunal microsomes | Moderate activity; inhibitor-sensitive | Species not characterized | Jejunal epithelium |
The kinetics of cimetidine sulfoxidation demonstrate complex nonlinearity in vitro. In rabbit jejunal microsomes, substrate saturation occurs at approximately 400 μM cimetidine, with competitive inhibition by methionine (Ki ≈ 0.25 mM) and imipramine (Ki ≈ 0.15 mM) [4]. This inhibition profile suggests active site competition rather than allosteric modulation. Renal function profoundly impacts systemic kinetics:
The formation clearance of cimetidine sulfoxide decreases disproportionately in uremia, evidenced by severely reduced non-renal clearance (210 mL/min vs. >500 mL/min in normals) [2]. This implies impaired metabolic capacity beyond reduced excretion. In vivo kinetic modeling reveals two classes of enzymatic sites governing sulfoxidation: a high-affinity, low-capacity site (Km ≈ 50 μM) and a low-affinity, high-capacity site (Km > 400 μM) [10]. This biphasic kinetics explains the dose-dependent metabolic profile observed in pharmacological studies.
Table 3: Kinetic Parameters of Cimetidine Sulfoxidation
| Parameter | Normal Renal Function | Severe Renal Failure | Hemodialysis Conditions |
|---|---|---|---|
| Sulfoxide Half-life | 1.7 hours | 14.4 hours | 9.49 hours (range 4.70-14.39) |
| Non-Renal Clearance | >500 mL/min | 210 mL/min | Not applicable |
| Hemodialysis Clearance | Not applicable | Not applicable | 49-148 mL/min |
| Formation Vmax (in vitro) | 0.42 nmol/min/mg protein | Not studied | Not applicable |
| Formation Km (in vitro) | 58 μM (high-affinity site) | Not studied | Not applicable |
The efflux transport inhibitor diisothiocyanostilbene-2,2'-disulfonic acid reduces sulfoxide appearance in intestinal perfusion models, suggesting that membrane transport kinetics significantly influence net metabolite flux beyond intrinsic metabolic capacity [4]. This transporter-metabolism interplay creates concentration-dependent nonlinearity in systemic sulfoxide exposure, particularly relevant during continuous cimetidine dosing regimens where metabolite accumulation occurs [2] [8].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1